2-Demethoxy-4-methoxy Urapidil
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Overview
Description
2-Demethoxy-4-methoxy Urapidil is a complex organic compound with a molecular formula of C20H29N5O3. This compound is known for its diverse applications in medicinal chemistry, particularly as an antihypertensive agent . It is a member of the piperazine class of compounds, which are widely studied for their pharmacological properties.
Mechanism of Action
Target of Action
2-Demethoxy-4-methoxy Urapidil, also known as 6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione, is an impurity of Urapidil . The primary targets of this compound are the α1-adrenoceptor and the 5-HT1A receptor .
Mode of Action
This compound acts as an antagonist at the α1-adrenoceptor and as an agonist at the 5-HT1A receptor . As an antagonist, it blocks the action of neurotransmitters on the α1-adrenoceptor, while as an agonist, it mimics the action of neurotransmitters at the 5-HT1A receptor .
Biochemical Pathways
The compound’s interaction with its targets leads to a decrease in peripheral vascular resistance . This is achieved through the blockade of α1-adrenoceptors, which are primarily involved in vasoconstriction, and the activation of 5-HT1A receptors, which are involved in vasodilation .
Pharmacokinetics
It’s worth noting that the parent compound, urapidil, is well absorbed orally with a bioavailability of about 70% and a time to peak concentration of about 4 hours .
Result of Action
The primary result of the action of this compound is a reduction in blood pressure . This is achieved through the decrease in peripheral vascular resistance, which results from the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of Urapidil, which is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. This suggests that 2-Demethoxy-4-methoxy Urapidil may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Molecular Mechanism
Preparation Methods
The synthesis of 2-Demethoxy-4-methoxy Urapidil involves several steps. One common method includes the reaction of N-(o-methoxyphenyl)-N’-(3-aminopropyl)-piperazine with 1,3-dimethyl-4-chlorouracil in the presence of triethylamine. The reaction mixture is boiled for 15 hours, followed by distillation of excess triethylamine. The residue is then dissolved in hydrochloric acid, filtered, and precipitated with ammonium solution. The final product is purified by recrystallization from ethanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-Demethoxy-4-methoxy Urapidil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar compounds include:
Urapidil: Another piperazine derivative with antihypertensive properties.
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
What sets 2-Demethoxy-4-methoxy Urapidil apart is its specific structural configuration, which may confer unique pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIVWMBBAZRTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747468 |
Source
|
Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-79-5 |
Source
|
Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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